molecular formula C21H23Cl2NO3 B11704012 Ethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Ethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11704012
M. Wt: 408.3 g/mol
InChI Key: HIHKHRNPBLIRHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic compound known for its diverse applications in various fields of science. This compound is characterized by its unique structure, which includes a quinoline core, a dichlorophenyl group, and an ethyl ester functional group. The presence of these groups contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dichlorobenzaldehyde with ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent esterification. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under specific conditions. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization or chromatography are essential to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the phenyl ring.

Major Products Formed

    Oxidation: Quinoline derivatives with various functional groups.

    Reduction: Dihydroquinoline derivatives.

    Substitution: Substituted phenyl derivatives with different nucleophiles.

Scientific Research Applications

Ethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Ethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, contributing to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-(3,4-dichlorophenyl)hydrazinecarboxylate
  • Ethyl 2-(4-cyanophenyl)hydrazinecarboxylate

Uniqueness

Ethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is unique due to its specific structural features, such as the quinoline core and the presence of both dichlorophenyl and ethyl ester groups

Properties

Molecular Formula

C21H23Cl2NO3

Molecular Weight

408.3 g/mol

IUPAC Name

ethyl 4-(3,4-dichlorophenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C21H23Cl2NO3/c1-5-27-20(26)17-11(2)24-15-9-21(3,4)10-16(25)19(15)18(17)12-6-7-13(22)14(23)8-12/h6-8,18,24H,5,9-10H2,1-4H3

InChI Key

HIHKHRNPBLIRHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(NC2=C(C1C3=CC(=C(C=C3)Cl)Cl)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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